

Reputable suppliers for purchasing high-purity Ethyl 4-acetyl-5-oxohexanoate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-acetyl-5-oxohexanoate*

Cat. No.: *B1333547*

[Get Quote](#)

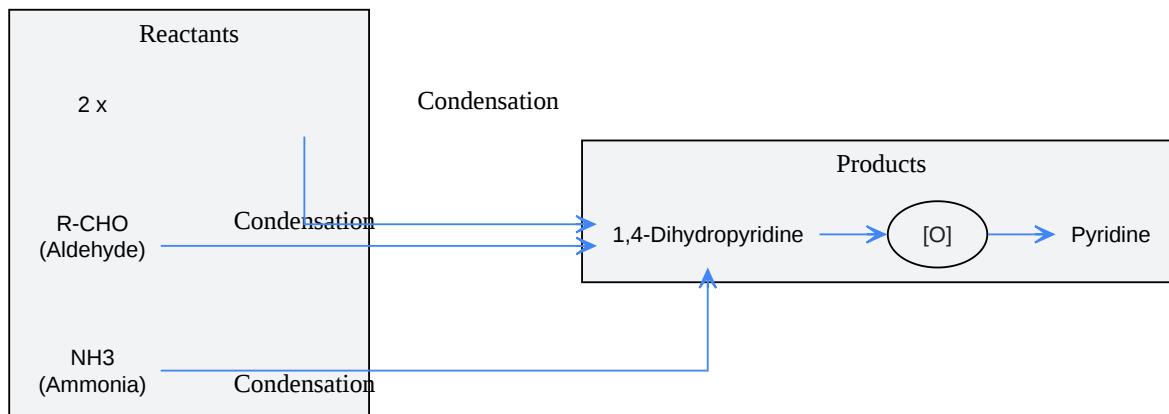
Sourcing High-Purity Ethyl 4-acetyl-5-oxohexanoate: A Guide for Researchers

For researchers, scientists, and professionals in drug development, securing high-purity reagents is paramount to the success and reproducibility of experimental work. **Ethyl 4-acetyl-5-oxohexanoate**, a versatile dicarbonyl compound, serves as a key intermediate in the synthesis of various molecules, including curcumin analogs and heterocyclic compounds with potential therapeutic applications. This document provides a guide to reputable suppliers of high-purity **Ethyl 4-acetyl-5-oxohexanoate** and detailed protocols for its application in organic synthesis.

Reputable Suppliers and Product Specifications

A number of chemical suppliers offer **Ethyl 4-acetyl-5-oxohexanoate**, with purity levels suitable for research and development purposes. The following table summarizes the offerings from several reputable vendors. Researchers are advised to request lot-specific certificates of analysis for detailed purity information.

Supplier	Product Name	Purity Specification	CAS Number	Additional Information
Thermo Scientific Chemicals (formerly Alfa Aesar)	Ethyl 4-acetyl-5-oxohexanoate, 98%	≥97.5% (GC)	2832-10-2	Provided as a clear colorless to pale yellow liquid.
TCI America	Ethyl 4-Acetyl-5-oxohexanoate	≥96.0% (GC)	2832-10-2	Available in various quantities for research purposes. [1]
Sigma-Aldrich (MilliporeSigma)	Ethyl 4-acetyl-5-oxohexanoate, 98%	98%	2832-10-2	Listed as being used in the synthesis of curcumin analogs with potential antiandrogenic activity.
Biosynth	Ethyl 4-acetyl-5-oxohexanoate	High-quality reference standard	2832-10-2	Described as an intermediate in the synthesis of maleate. [2]
ChemScene	Ethyl 4-acetyl-5-oxohexanoate	≥98%	2832-10-2	For research and further manufacturing use. [3]


Application Note: Synthesis of a Hantzsch Pyridine Derivative

Ethyl 4-acetyl-5-oxohexanoate is an excellent precursor for the Hantzsch pyridine synthesis, a one-pot multicomponent reaction to form dihydropyridines, which can then be oxidized to

pyridines.[4][5][6] These pyridine scaffolds are core structures in many biologically active compounds.

General Reaction Scheme: Hantzsch Pyridine Synthesis

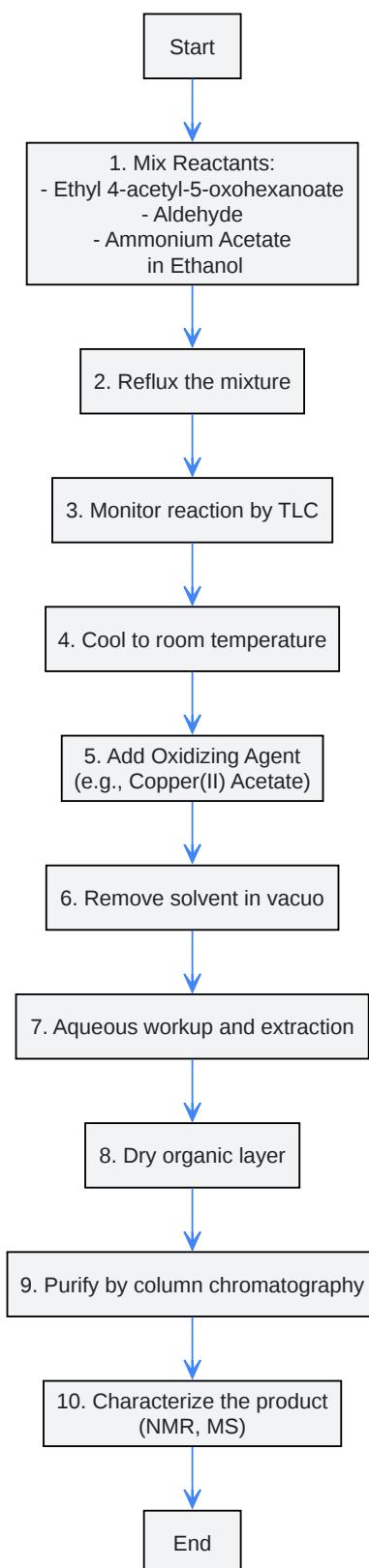
The following diagram illustrates the general transformation in a Hantzsch pyridine synthesis.

[Click to download full resolution via product page](#)

Caption: General scheme of the Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyridine

This protocol details the synthesis of a substituted pyridine using **Ethyl 4-acetyl-5-oxohexanoate**, an aldehyde, and a nitrogen source, followed by oxidation.


Materials and Reagents

- Ethyl 4-acetyl-5-oxohexanoate** ($\geq 97\%$)
- Aromatic aldehyde (e.g., benzaldehyde)

- Ammonium acetate
- Ethanol
- Copper(II) acetate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a substituted pyridine.

Step-by-Step Procedure

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine **Ethyl 4-acetyl-5-oxohexanoate** (1.0 eq), the chosen aromatic aldehyde (1.0 eq), and ammonium acetate (1.2 eq) in absolute ethanol.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Oxidation: After the initial reaction is complete (as indicated by TLC), add an oxidizing agent such as copper(II) acetate (1.1 eq) to the reaction mixture and continue to reflux for another 2-3 hours until the dihydropyridine intermediate is fully converted to the pyridine.
- Workup: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
- Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol provides a general framework. The specific reaction times, temperatures, and purification methods may need to be optimized for different aldehyde substrates. Researchers should always adhere to standard laboratory safety practices when performing these experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]

- 2. Ethyl 4-acetyl-5-oxohexanoate | 2832-10-2 | CAA83210 [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Hantzsch_pyridine_synthesis [chemeurope.com]
- To cite this document: BenchChem. [Reputable suppliers for purchasing high-purity Ethyl 4-acetyl-5-oxohexanoate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333547#reputable-suppliers-for-purchasing-high-purity-ethyl-4-acetyl-5-oxohexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com